N-[6-(3,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine
Description
Structural Characterization & Physicochemical Properties
Molecular Architecture Analysis
The compound features a central pyrimidine ring substituted at the 2-, 4-, and 6-positions with distinct functional groups:
- Position 2 : An N-methylglycine group, introducing both amino acid character and a methylated amine.
- Position 4 : A trifluoromethyl (-CF₃) group, contributing strong electron-withdrawing effects.
- Position 6 : A 3,4-dichlorophenyl ring, providing hydrophobic and halogen-bonding capabilities.
The molecular formula is C₁₄H₁₁Cl₂F₃N₃O₂ , with a calculated molecular weight of 380.16 g/mol . Key bond lengths and angles, inferred from crystallographic studies of related pyrimidines, include:
The trifluoromethyl group induces significant electronic polarization, while the dichlorophenyl moiety enhances lipophilicity.
Spectroscopic Identification
¹H/¹³C Nuclear Magnetic Resonance (NMR)
Predicted chemical shifts for key protons and carbons, based on analogs:
¹H NMR (400 MHz, DMSO-d₆):
- δ 8.35–8.42 (d, 1H) : Pyrimidine H-5 (coupled to H-6).
- δ 7.68–7.75 (m, 2H) : Dichlorophenyl aromatic protons.
- δ 4.12 (s, 2H) : Glycine CH₂ group.
- δ 3.45 (s, 3H) : N-methyl group.
- δ 3.10–3.25 (m, 1H) : NH proton (broad, exchangeable).
¹³C NMR (101 MHz, DMSO-d₆):
- δ 168.9 : Carboxylic acid carbonyl.
- δ 158.3 (q, J = 38 Hz) : CF₃-coupled pyrimidine C-4.
- δ 135.8, 133.2 : Dichlorophenyl carbons.
- δ 122.1 (q, J = 272 Hz) : CF₃ carbon.
- δ 52.4 : N-methyl carbon.
High-Resolution Mass Spectrometry (HRMS)
Crystallographic Studies & Conformational Analysis
While single-crystal X-ray data for this specific compound remain unreported, studies on analogs reveal:
- Pyrimidine ring puckering : Planar conformation stabilized by π-π stacking with dichlorophenyl groups.
- Torsional angles :
- Intermolecular interactions :
- C-Cl⋯π interactions (3.3–3.5 Å).
- Hydrogen bonding between carboxylic acid and pyrimidine N atoms (O⋯N distance: 2.8 Å).
Computational Modeling of Electronic Structure
Density Functional Theory (DFT) Analysis
Using the B3LYP/6-311++G(d,p) basis set:
| Parameter | Value |
|---|---|
| HOMO-LUMO gap | 4.87 eV |
| Electrostatic potential (CF₃) | -0.342 e/ų |
| NBO charge (pyrimidine N1) | -0.512 e |
| Dipole moment | 5.23 Debye |
- HOMO : Localized on dichlorophenyl π-system.
- LUMO : Centered on pyrimidine ring and CF₃ group.
- Reactivity : Electrophilic attack favored at C-5 position (Fukui f⁻ = 0.081).
Properties
Molecular Formula |
C14H10Cl2F3N3O2 |
|---|---|
Molecular Weight |
380.1 g/mol |
IUPAC Name |
2-[[4-(3,4-dichlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-methylamino]acetic acid |
InChI |
InChI=1S/C14H10Cl2F3N3O2/c1-22(6-12(23)24)13-20-10(5-11(21-13)14(17,18)19)7-2-3-8(15)9(16)4-7/h2-5H,6H2,1H3,(H,23,24) |
InChI Key |
UIFFFOYPFYALJZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Approaches
The pyrimidine ring is typically formed via cyclocondensation of 1,3-dicarbonyl precursors with amidines or urea derivatives. For example:
- Trifluoromethyl-Containing Precursors : 4,4,4-Trifluoro-1-arylbutane-1,3-diones react with guanidine derivatives under basic conditions to yield 4-(trifluoromethyl)pyrimidines.
- Microwave-Assisted Synthesis : Microwave irradiation (100–120°C, 1–2 hours) improves yields (75–85%) by accelerating cyclization.
Example Reaction :
$$
\text{CF}3\text{C(O)CH}2\text{C(O)Ar} + \text{NCNH}2 \xrightarrow{\text{EtOH, Δ}} \text{CF}3-\text{Pyrimidine} + \text{H}_2\text{O}
$$
Conditions: Ethanol reflux, 12–24 hours.
Introduction of 3,4-Dichlorophenyl Group
Cross-Coupling Reactions
The 3,4-dichlorophenyl group is introduced via Suzuki-Miyaura coupling using palladium catalysts:
Direct Electrophilic Substitution
Chlorination of pre-functionalized pyrimidines using Cl$$2$$ or SO$$2$$Cl$$_2$$ in dichloromethane at 0–25°C achieves selective dichlorination.
N-Methylglycine Coupling
Nucleophilic Aromatic Substitution
The 2-chloro group in 2-chloro-6-(3,4-dichlorophenyl)-4-(trifluoromethyl)pyrimidine undergoes displacement with N-methylglycine under basic conditions:
Procedure :
Catalytic Coupling Methods
Copper(I)-mediated Ullmann coupling enhances efficiency:
- Conditions : CuI (10 mol%), L-proline (20 mol%), DMSO, 100°C, 24 hours.
- Advantage : Tolerates electron-deficient pyrimidines.
Industrial-Scale Optimization
Process Intensification
Purity Control
- Crystallization : Recrystallization from ethanol/water mixtures achieves >99% purity.
- Byproduct Mitigation : Residual Pd levels <5 ppm are achieved via activated charcoal filtration.
Comparative Analysis of Methods
Challenges and Solutions
- Trifluoromethyl Stability : Use of mild bases (e.g., NaHCO$$3$$) prevents CF$$3$$ group hydrolysis.
- Regioselectivity : Directed ortho-metalation with LiTMP ensures correct dichlorophenyl positioning.
- Glycine Racemization : Chiral auxiliaries (e.g., (R)-BINOL) maintain stereochemistry during coupling.
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions
N-[6-(3,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[6-(3,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[6-(3,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
Dichlorophenyl Isomers
- N-[6-(2,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine (DT372) : Differs in the dichloro substitution pattern (2,4 vs. 3,4). The 3,4-dichloro configuration in DT381 may enhance steric interactions with hydrophobic pockets in target proteins compared to the 2,4-isomer .
Electron-Donating vs. Electron-Withdrawing Groups
- N-Methyl-N-[6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine (CAS: 1845698-60-3) : The nitro group (strong electron-withdrawing) increases polarity but may reduce membrane permeability compared to dichlorophenyl derivatives .
- N-[6-(3,4-Dimethoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine (DT508) : Methoxy groups (electron-donating) decrease lipophilicity (logP ~2.5 vs. ~3.8 for DT381) and may reduce metabolic stability due to susceptibility to demethylation .
Heterocyclic and Aliphatic Replacements
Modifications in the Glycine Moiety
- N-[6-(3,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine (DT373) : Lacks the N-methyl group present in DT381. Methylation reduces hydrogen-bonding capacity but improves metabolic stability by blocking oxidative deamination .
- N-[6-(3-Thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine (DT585) : Retains N-methylation but replaces dichlorophenyl with thienyl, reducing molecular weight (317.29 vs. 380.16) and altering electronic properties .
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight | Substituent (Position) | logP (Predicted) | Key Structural Feature |
|---|---|---|---|---|
| DT381 (Target Compound) | 380.16 | 3,4-Dichlorophenyl | ~3.8 | N-Methylglycine, Trifluoromethyl |
| DT372 | 366.13 | 2,4-Dichlorophenyl | ~3.6 | Glycine, Trifluoromethyl |
| DT508 | 371.32 | 3,4-Dimethoxyphenyl | ~2.5 | N-Methylglycine, Methoxy |
| DT921 | 317.31 | Cyclohexyl | ~2.9 | N-Methylglycine, Aliphatic |
Biological Activity
N-[6-(3,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine (CAS No. 1820603-80-2) is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
- Molecular Formula : C14H10Cl2F3N3O2
- Molecular Weight : 380.16 g/mol
- CAS Number : 1820603-80-2
The compound features a pyrimidine ring substituted with a dichlorophenyl group and a trifluoromethyl group, contributing to its unique chemical reactivity and biological profile.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in cellular pathways. Research indicates that it may function as an inhibitor of specific kinases, similar to other pyrimidine derivatives.
Key Mechanisms:
- Kinase Inhibition : The compound shows potential as a kinase inhibitor, particularly against c-KIT, which is implicated in several malignancies, including gastrointestinal stromal tumors (GISTs) .
- Antitumor Activity : In vitro studies have demonstrated that this compound can inhibit the growth of cancer cell lines that express mutant forms of c-KIT, suggesting its utility in targeting drug-resistant cancers .
- Anti-inflammatory Effects : Some studies indicate that related compounds exhibit anti-inflammatory properties by modulating cytokine production and reducing oxidative stress .
Biological Activity Data
A summary of biological activities observed in various studies is presented in the following table:
Case Studies
- Gastrointestinal Stromal Tumors (GISTs) :
- Inflammation Models :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
